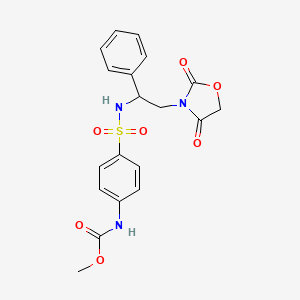

methanone CAS No. 1114650-69-9](/img/structure/B2462557.png)

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

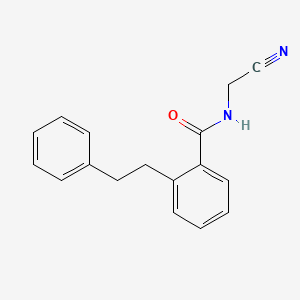

The compound contains several functional groups including a benzodioxin ring, a benzothiazin ring, and a ketone group. Compounds with these functional groups are often found in various pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The benzodioxin and benzothiazin rings in the compound are aromatic, meaning they are particularly stable. The presence of the fluorine atom and the sulfone group could significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfone group and the fluorine atom could increase the compound’s solubility in water .科学的研究の応用

Medicinal Chemistry and Drug Development

The 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methylphenyl)methanone motif serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing therapeutic agents targeting specific diseases. Notably, this compound has shown promise in inhibiting bacterial biofilm formation and may be further optimized for antimicrobial applications.

Biofilm Inhibition

As mentioned earlier, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methylphenyl)methanone inhibits bacterial biofilm growth, making it a promising candidate for combating biofilm-related infections . Further research aims to elucidate its mechanism of action and optimize its efficacy.

Enzyme Inhibition

Studies have explored the inhibition of cholinesterases and lipoxygenase enzymes by benzodioxane derivatives . These enzymes play crucial roles in various physiological processes, and understanding their interactions with this compound can guide drug development.

Other Applications

Beyond the mentioned fields, researchers investigate additional applications, including antioxidant properties, estrogenic effects, and potential anticancer activity. The compound’s diverse pharmacological profile warrants further exploration.

作用機序

Target of Action

Similar compounds with a benzodioxane nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that compounds with a benzodioxane nucleus can interact with their targets and cause changes that result in various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Compounds with a benzodioxane nucleus are known to affect various biochemical pathways, leading to a wide range of biological activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Compounds with a benzodioxane nucleus are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the exact nature of the target and the specific structure of the compound.

将来の方向性

特性

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5S/c1-15-2-4-16(5-3-15)24(27)23-14-26(18-7-8-20-21(13-18)31-11-10-30-20)19-12-17(25)6-9-22(19)32(23,28)29/h2-9,12-14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPXTSNTTZDBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2462479.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)

![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2462497.png)